N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide
Description
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- Aromatic protons : δ 7.2–7.8 ppm (multiplet, 4H, ortho and meta to sulfonamide)
- N–CH₃ (dimethyl) : δ 2.8–3.0 ppm (singlet, 6H)
- NH–CH₃ (methylamino) : δ 2.4–2.6 ppm (singlet, 3H)
- Sulfonamide sulfur-linked carbon : δ 142–145 ppm
- Aromatic carbons : δ 120–135 ppm
- N–CH₃ (dimethyl) : δ 38–40 ppm
- NH–CH₃ (methylamino) : δ 32–34 ppm
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Patterns
Single-crystal X-ray analysis of analogous sulfonamides (e.g., 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide) reveals a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| Unit cell dimensions | a = 23.3785 Å | |
| b = 7.4578 Å | ||
| c = 11.3765 Å | ||
| β angle | 97.235° | |
| Volume | 1967.7 ų | |
| Z (molecules/unit cell) | 4 |
The crystal packing is stabilized by N–H···O hydrogen bonds (2.0–2.2 Å) between sulfonamide groups and adjacent molecules. Hirshfeld surface analysis of related compounds shows that H···O (40%) and H···H (35%) interactions dominate intermolecular contacts.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-8-6-4-5-7-9(8)14(12,13)11(2)3/h4-7,10H,1-3H3 |
InChI Key |
VXIRVSSMZGWWPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide typically involves the reaction of N,N-dimethylaniline with a sulfonyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physicochemical and Functional Comparisons
Solubility: Target Compound: Moderate solubility in polar solvents due to the methylamino group. N-(2-Hydroxy...) (): Higher water solubility due to the hydroxyl group. 5-Amino-2-chloro... (): Reduced solubility due to chloro substituent.
Reactivity: 2-(Aminomethyl)... (): Primary amine enables nucleophilic reactions (e.g., acylation). N,4-Dimethyl... (): Thiol group participates in disulfide bonding or metal coordination. Target Compound: Methylamino group may undergo alkylation or serve as a weak base.
Biological Activity: N-(2-Hydroxy...) (): Reported biological activities (e.g., anti-malarial, herbicidal) common to sulfonamides. Quinoxaline Derivative (): Potential enzyme inhibition due to aromatic heterocycle.
Synthesis Routes :
Biological Activity
N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide, a derivative of sulfonamide, has garnered attention in various studies for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their antibacterial properties, initially developed in the early 20th century. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. Over the years, modifications to the sulfonamide structure have led to derivatives with enhanced efficacy and broader biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Antitumor Activity
Recent studies have highlighted the potential of this compound in oncology. One significant study examined its effects on glioblastoma multiforme (GBM) cells. The compound demonstrated a substantial cytotoxic effect, inhibiting cell growth by approximately 78% at a concentration of 100 µM. This inhibition was comparable to that of cisplatin, a well-known chemotherapeutic agent . The compound's action appears to be mediated through its interaction with receptor tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression.
Cardiovascular Effects
Another area of interest is the cardiovascular impact of sulfonamide derivatives. A study utilizing an isolated rat heart model assessed how various benzenesulfonamide derivatives affected perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly lower perfusion pressure compared to controls, suggesting potential therapeutic applications in managing cardiovascular conditions .
The mechanisms underlying the biological activities of this compound involve both direct interactions with cellular targets and indirect modulation of signaling pathways:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Interaction : The compound's ability to bind to receptor tyrosine kinases suggests it can alter signaling cascades that promote tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through structure-activity relationship studies. Modifications to the sulfonamide moiety can enhance lipophilicity and improve binding affinity to target proteins:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cell membrane penetration |
| Presence of electron-withdrawing groups | Improved interaction with target enzymes |
| Altered amino group positioning | Variability in cytotoxicity across cell lines |
Case Studies
- Cytotoxicity in GBM Cells : In vitro studies demonstrated that this compound significantly inhibited U87 glioblastoma cells while showing reduced cytotoxicity toward non-cancerous cells .
- Cardiovascular Model : Research using an isolated rat heart model indicated that derivatives could effectively lower coronary resistance and perfusion pressure, suggesting their potential use in treating heart diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Sulfonation : Introduce the sulfonamide group via reaction of a benzene derivative with chlorosulfonic acid.
N-methylation : React the intermediate with methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydride).
Amination : Introduce the methylamino group via nucleophilic substitution or reductive amination.
Key conditions include controlled temperatures (0–25°C for methylation), anhydrous solvents (e.g., dichloromethane or DMF), and catalysts like triethylamine to neutralize HCl byproducts .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., methyl and methylamino protons at δ 2.8–3.2 ppm).
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₃N₂O₂S).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in analogous sulfonamide structures .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
- Cell viability assays : Assess cytotoxicity in mammalian cell lines (e.g., MTT assay).
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogues with substituents at ortho, meta, or para positions. For example, hydrophobic groups (e.g., isobutyl) at the 4-position enhance binding to endothelin receptors, while amino groups at the 2-position improve solubility .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and affinity changes.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity verification : Use HPLC (≥98% purity threshold) to rule out impurities affecting results .
- Crystallographic validation : Confirm stereochemistry and tautomeric forms, as misassigned structures can lead to conflicting activity reports .
- Replicate under standardized conditions : Control variables like solvent (DMSO vs. water), pH, and cell passage number.
Q. What strategies mitigate stability issues during storage or in biological matrices?
- Methodological Answer :
- Lyophilization : Stabilize the compound in powder form at -20°C under inert gas (argon).
- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the sulfonamide group.
- Protect from light : Nitro or amino groups may degrade under UV exposure .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Methodological Answer :
- Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and quantify metabolites via LC-MS/MS.
- Plasma stability tests : Monitor degradation over 24 hours in human or rodent plasma at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
